(2,5-Difluorobenzyl)(4-methoxybenzyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO/c1-19-14-5-2-11(3-6-14)9-18-10-12-8-13(16)4-7-15(12)17/h2-8,18H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXESQELEMGFISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395529 | |
| Record name | (2,5-DIFLUOROBENZYL)(4-METHOXYBENZYL)AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212393-25-4 | |
| Record name | (2,5-DIFLUOROBENZYL)(4-METHOXYBENZYL)AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,5 Difluorobenzyl 4 Methoxybenzyl Amine and Its Precursors
Reductive Amination Strategies for Secondary Benzylamines
Reductive amination is a widely used and versatile method for the synthesis of amines. rsc.orgyoutube.com It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. ias.ac.inwikipedia.org This can be performed as a one-pot reaction where the carbonyl compound, amine, and reducing agent are mixed together. wikipedia.org
In this approach, 2,5-difluorobenzaldehyde (B1295323) is condensed with 4-methoxybenzylamine (B45378) to form an intermediate imine. The subsequent in-situ reduction of this imine yields the desired secondary amine, (2,5-Difluorobenzyl)(4-methoxybenzyl)amine.
Starting Materials: 2,5-Difluorobenzaldehyde sigmaaldrich.com and 4-Methoxybenzylamine. chemicalbook.com
Reaction Steps: The reaction proceeds through the formation of a hemiaminal, followed by the elimination of water to form the N-(2,5-difluorobenzyl)-4-methoxybenzylidene imine. This imine is then reduced.
Alternatively, 4-methoxybenzaldehyde (B44291) can be reacted with 2,5-difluorobenzylamine (B1295066). chemimpex.com This pathway also proceeds through an imine intermediate, which is subsequently reduced to the final product.
Starting Materials: 4-Methoxybenzaldehyde researchgate.net and 2,5-Difluorobenzylamine. chemimpex.com
Reaction Steps: The initial condensation forms N-(4-methoxybenzyl)-2,5-difluorobenzylidene imine, which is then reduced to afford the target secondary amine.
A variety of reducing agents can be employed for the reduction of the imine intermediate in reductive amination reactions. masterorganicchemistry.com
Catalytic Hydrogenation: This method utilizes hydrogen gas in the presence of a metal catalyst. acs.org Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation, often used under mild temperature and pressure conditions. google.com Other catalysts such as Raney Nickel, Platinum, or Rhodium can also be used. thieme-connect.de
Hydride Reducing Agents: Several hydride-based reagents are effective for reductive amination.
Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent capable of reducing both imines and carbonyl groups. ias.ac.in
Sodium cyanoborohydride (NaBH₃CN): A more selective reducing agent that is particularly effective for reductive aminations as it is more reactive towards imines than ketones or aldehydes, especially under mildly acidic conditions. masterorganicchemistry.comyoutube.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reducing agent, often favored for its effectiveness and less toxic byproducts compared to cyanoborohydride. masterorganicchemistry.com
A patent describes the reductive amination of 2,4-difluorobenzaldehyde (B74705) with ammonia (B1221849) using hydrogen gas and a catalyst, or with ammonium (B1175870) formate, to produce 2,4-difluorobenzylamine. google.com A similar approach could be adapted for the synthesis of the target secondary amine.
N-Alkylation Reactions
N-alkylation is a fundamental method for forming C-N bonds and can be used to synthesize secondary amines. nih.gov This approach involves the reaction of a primary amine with an alkylating agent, typically an alkyl halide. researchgate.net However, a significant challenge in N-alkylation is the potential for overalkylation to form tertiary amines, as the secondary amine product is often more nucleophilic than the starting primary amine. nih.govacs.org
To synthesize this compound via N-alkylation, one could react:
4-methoxybenzylamine chemicalbook.com with 2,5-difluorobenzyl halide.
2,5-difluorobenzylamine chemimpex.com with 4-methoxybenzyl halide.
Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to favor mono-alkylation and minimize the formation of the tertiary amine byproduct. researchgate.net The use of a base is typically required to neutralize the hydrogen halide formed during the reaction.
An example from the literature describes the preparation of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide via N-alkylation of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide with 3-phenylpropyl bromide in the presence of potassium carbonate. orgsyn.org This highlights a strategy where the amine is first protected to allow for controlled alkylation. Subsequent deprotection would yield the secondary amine.
Transition Metal-Catalyzed C-N Cross-Coupling Reactions
Modern synthetic chemistry offers powerful alternatives to classical N-alkylation through transition metal-catalyzed cross-coupling reactions. These methods often provide higher yields and greater functional group tolerance.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides or triflates and amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly versatile and could be adapted for the synthesis of this compound. researchgate.netrug.nl In this context, one could envision coupling 2,5-difluorobenzyl halide with 4-methoxybenzylamine, or vice versa, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The reaction mechanism involves oxidative addition of the aryl halide to the palladium(0) complex, followed by amine coordination, deprotonation, and reductive elimination to afford the desired secondary amine. wikipedia.org The development of various generations of phosphine ligands has significantly expanded the scope and efficiency of this reaction. wikipedia.org
Table 2: Key Components of a Buchwald-Hartwig Amination Reaction
| Component | Function | Examples |
| Palladium Precatalyst | Catalyzes the C-N bond formation | Pd(OAc)2, Pd2(dba)3 |
| Phosphine Ligand | Stabilizes the palladium center and facilitates the catalytic cycle | BINAP, DPPF, tBuXPhos |
| Base | Promotes deprotonation of the amine | NaOtBu, K3PO4, Cs2CO3 |
| Solvent | Provides the reaction medium | Toluene, Dioxane |
Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, represent another important strategy. researchgate.net These methods can be used to couple aryl halides with amines. researchgate.net The synthesis of this compound could potentially be achieved by reacting an aryl halide with the corresponding benzylamine (B48309) in the presence of a copper catalyst, a ligand (often a diamine or an amino acid), and a base. researchgate.netorganic-chemistry.org Copper-catalyzed reactions can sometimes offer advantages over palladium-catalyzed methods, particularly in terms of cost and sensitivity to certain functional groups. Recent advancements have led to the development of copper-catalyzed systems that operate under milder conditions. organic-chemistry.org
Chemoenzymatic and Biocatalytic Approaches to Benzylamine Synthesis
The use of enzymes in organic synthesis is a rapidly growing field, offering highly selective and environmentally friendly alternatives to traditional chemical methods. mdpi.com For the synthesis of benzylamines, transaminases are particularly relevant enzymes. researchgate.net These enzymes catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. nih.gov
A potential chemoenzymatic route to this compound could involve the reductive amination of 2,5-difluorobenzaldehyde with 4-methoxybenzylamine, or 4-methoxybenzaldehyde with 2,5-difluorobenzylamine, catalyzed by an imine reductase or a related enzyme. Alternatively, a transaminase could be used to synthesize one of the precursor primary amines, which would then be coupled using one of the chemical methods described above. Biocatalytic reductive amination has been shown to be an effective method for producing primary benzylamines from the corresponding aldehydes. ias.ac.inresearchgate.net Research has demonstrated the use of transaminases for the synthesis of a range of substituted benzylamines with high conversions. researchgate.net
Advanced Synthetic Techniques
Modern synthetic chemistry has seen a paradigm shift towards methodologies that offer greater efficiency, selectivity, and sustainability. These advanced techniques are highly applicable to the synthesis of complex amine scaffolds.
Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. This approach is celebrated for its atom economy and operational simplicity. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that is extensively used to generate diverse molecular scaffolds, including those containing benzylamine moieties. rsc.orgrsc.org
The classical Ugi-4CR involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide. While a direct Ugi reaction to form a simple secondary amine like this compound is not typical, the versatility of the Ugi reaction allows for the synthesis of complex molecules that can be subsequently converted to the desired amine. For instance, a Ugi reaction could be designed using 2,5-difluorobenzaldehyde, 4-methoxybenzylamine, a suitable carboxylic acid, and a convertible isocyanide. The resulting Ugi product could then undergo post-condensation modifications to yield the target secondary amine. The Ugi reaction is known to be compatible with a wide range of functional groups, including the fluoro and methoxy (B1213986) substituents present in the target molecule's precursors. rsc.org
The synthesis of fluorinated peptide-like structures has been successfully achieved using Ugi reactions, highlighting the compatibility of fluorinated building blocks in this methodology. rsc.org For example, the reaction of 2,2-difluoro-3-(2-hydroxy-1R-phenylethylamino)-3S-phenylpropionic acid with an isocyanide, an aldehyde, and a primary amine proceeds in methanol (B129727) to afford di-fluorinated pseudo-peptides in high yields. rsc.org
| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Reactant 3 (Isocyanide) | Reactant 4 (Carboxylic Acid) | Product | Yield | Reference |
| Benzylamines | Arylglyoxals | Cyclohexyl isocyanide | 2-Azidobenzoic acid | Benzodiazepinones | 37-77% | beilstein-journals.org |
| Primary amines | Aldehydes | Isocyanides | Indole-N-carboxylic acids | Indole carboxamide amino amides | - | rsc.org |
| 2,4-Dimethoxybenzylamine | Phenylglyoxal | Various isocyanides | Various carboxylic acids | 2,4,5-Trisubstituted oxazoles | - | nih.gov |
Table 1: Examples of Ugi Four-Component Reactions for the Synthesis of Complex Amine-Containing Scaffolds.
Electrochemical synthesis offers a green and efficient alternative to conventional chemical methods by using electrical current to drive chemical reactions. This technique can often be performed at ambient temperature and pressure, avoiding the need for harsh reagents. For the synthesis of benzylamine derivatives, electrochemical methods such as reductive amination and cross-coupling reactions are particularly relevant.
Electrochemical reductive amination involves the in-situ formation of an imine from an aldehyde and an amine, followed by its electrochemical reduction to the corresponding amine. This process can be applied to the synthesis of this compound by reacting 2,5-difluorobenzaldehyde with 4-methoxybenzylamine, or vice versa. The direct reductive amination of aldehydes with amines has been achieved in undivided cells at room temperature under metal-free and external-reductant-free conditions. ias.ac.in
Furthermore, electrochemical cross-electrophile coupling presents a novel strategy for forming C(sp³)-N bonds. While direct electrochemical cross-coupling of a benzyl (B1604629) halide with a benzylamine to form a secondary amine is an area of ongoing research, related C(sp³)-C(sp³) cross-coupling reactions have been successfully demonstrated. rsc.org This suggests the potential for developing an electrochemical method for the direct coupling of a 2,5-difluorobenzyl halide with 4-methoxybenzylamine.
| Substrate 1 | Substrate 2 | Electrode Material | Conditions | Product | Yield | Reference |
| 2,5-Difluorotoluene | Hydrogen Peroxide | Metal ion complexes (Co, Mo, Br) | Acetic acid, tubular reactor | 2,5-Difluorobenzaldehyde | - | patsnap.com |
| Aromatic Aldehydes | Aqueous Ammonia | - | - | Hydrobenzamides | Good | ias.ac.in |
Table 2: Examples of Electrochemical and Related Reactions for the Synthesis of Precursors and Amine Scaffolds.
Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability.
The synthesis of secondary and tertiary amines via reductive amination is well-suited for flow chemistry. A continuous flow process for the synthesis of this compound would typically involve pumping a solution of 2,5-difluorobenzaldehyde and 4-methoxybenzylamine, along with a reducing agent, through a heated reactor column packed with a heterogeneous catalyst. The product would then be collected at the outlet.
The reductive amination of various aldehydes and amines has been successfully demonstrated in flow reactors, often using hydrogen gas as a clean reducing agent and a palladium or nickel-based catalyst. For instance, the reductive amination of benzaldehyde (B42025) with ammonia over a Ni/SiO2 catalyst in a flow reactor has been studied, showing the influence of residence time on the product distribution. nist.gov This highlights the precise control offered by flow systems.
| Aldehyde | Amine | Catalyst | Reducing Agent | Conditions | Product | Yield | Reference |
| Benzaldehyde | Ammonia | Ni/SiO2 | Hydrogen | Flow reactor, varied residence times | Benzylamine, Dibenzylamine (B1670424) | Variable | nist.gov |
| Various Aldehydes | Electron-deficient amines | Re2O7 | Silanes | Batch | Mono-alkylated amines | - | rsc.org |
Table 3: Examples of Reductive Amination Reactions for the Synthesis of Benzylamines.
The synthesis of the precursor 2,5-difluorobenzylamine can also be envisioned in a flow system. For example, the reduction of 2,5-difluorobenzaldehyde via reductive amination with ammonia could be performed in a continuous manner. google.com Similarly, the synthesis of 4-methoxybenzylamine from 4-methoxybenzaldehyde and ammonia has been reported and could be adapted to a flow process. nih.gov
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of (2,5-Difluorobenzyl)(4-methoxybenzyl)amine in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a complete picture of the molecule's structure can be assembled.
Proton NMR (¹H NMR) Analysis of Aromatic and Benzylic Protons
The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms. The spectrum is characterized by distinct signals for the aromatic protons on both phenyl rings and the benzylic protons of the methylene (B1212753) bridges.
The protons on the 4-methoxybenzyl group are expected to show a typical AA'BB' splitting pattern. The two protons ortho to the methoxy (B1213986) group (H-2' and H-6') are chemically equivalent and are expected to appear as a doublet, while the two protons meta to the methoxy group (H-3' and H-5') are also equivalent and will appear as another doublet.
The 2,5-difluorobenzyl moiety presents a more complex splitting pattern in the aromatic region due to both proton-proton and proton-fluorine couplings. The three aromatic protons (H-3, H-4, and H-6) will each give rise to a distinct multiplet.
The two benzylic methylene groups (H-7 and H-7') and the methoxy group protons (H-8) are expected to appear as singlets in a proton-decoupled spectrum, although coupling to the amine proton, if observed, could introduce further splitting. The amine proton (NH) itself typically appears as a broad singlet.
Predicted ¹H NMR Chemical Shifts:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-2', H-6' | 7.20-7.30 | d | J ≈ 8.6 |
| H-3', H-5' | 6.80-6.90 | d | J ≈ 8.6 |
| H-3 | 7.00-7.15 | m | |
| H-4 | 6.90-7.05 | m | |
| H-6 | 7.10-7.25 | m | |
| H-7 | 3.70-3.80 | s | |
| H-7' | 3.75-3.85 | s | |
| OCH₃ (H-8) | 3.75-3.85 | s | |
| NH | 1.50-2.50 | br s |
Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Framework Characterization
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are influenced by the electronic environment, with the carbon atoms attached to fluorine exhibiting characteristic splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.).
The carbons of the 4-methoxybenzyl group can be readily assigned. The carbon bearing the methoxy group (C-4') will be downfield, as will the quaternary carbon of the benzyl (B1604629) group (C-1'). The aromatic CH carbons (C-2'/6' and C-3'/5') will appear in the typical aromatic region. The benzylic carbon (C-7') and the methoxy carbon (C-8) will be found in the aliphatic region of the spectrum.
For the 2,5-difluorobenzyl moiety, the carbons directly bonded to fluorine (C-2 and C-5) will show large one-bond C-F coupling constants and will be significantly shifted downfield. The other aromatic carbons will also exhibit smaller C-F couplings.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C-1 | 125-128 | t |
| C-2 | 157-160 | d (¹JCF) |
| C-3 | 115-118 | dd |
| C-4 | 116-119 | dd |
| C-5 | 158-161 | d (¹JCF) |
| C-6 | 114-117 | dd |
| C-7 | 46-49 | t |
| C-1' | 131-133 | s |
| C-2', C-6' | 129-131 | s |
| C-3', C-5' | 113-115 | s |
| C-4' | 158-160 | s |
| C-7' | 52-55 | s |
| OCH₃ (C-8) | 55-56 | s |
Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions. 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets, and 's' denotes singlet in the context of C-F coupling.
Fluorine-19 NMR (¹⁹F NMR) for Difluoroaryl Moiety Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to analyze the fluorine atoms in the molecule. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms (F-2 and F-5) on the difluorobenzyl ring. The chemical shifts and coupling constants (both F-F and F-H) provide unambiguous confirmation of the fluorine substitution pattern. The signals are typically reported relative to a standard such as CFCl₃. ucsb.edu
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Assignment
To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would show correlations between the coupled aromatic protons on both rings (e.g., H-3 with H-4, and H-2'/6' with H-3'/5'). columbia.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This is invaluable for assigning the signals of the protonated carbons in both the aromatic rings and the benzylic positions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and confirmation of the molecular formula of this compound, which is C₁₅H₁₅F₂NO. The calculated exact mass can be compared to the experimentally measured value to confirm the identity of the compound with high confidence.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful tool for elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. In electron ionization (EI) mass spectrometry, the molecule is expected to undergo characteristic cleavages that provide valuable structural information. The molecular ion peak (M+) would be observed, and its odd nominal mass would be consistent with the presence of a single nitrogen atom, in accordance with the nitrogen rule. libretexts.org
The fragmentation of benzylamines is well-documented and typically involves cleavage of the bonds adjacent to the nitrogen atom (α-cleavage) and within the benzyl groups. nih.govnih.gov For this compound, the following fragmentation pathways are anticipated:
Formation of the 2,5-difluorobenzyl cation: Cleavage of the C-N bond can lead to the formation of the 2,5-difluorobenzyl cation at m/z 127.
Formation of the 4-methoxybenzyl cation (tropylium ion): Similarly, cleavage can result in the formation of the 4-methoxybenzyl cation, which often rearranges to the more stable tropylium (B1234903) ion, at m/z 121. nih.gov
Loss of a hydrogen atom: A peak corresponding to [M-1]+ can be observed.
Other fragment ions: Further fragmentation of the initial cations can also occur, leading to smaller charged species.
A study on the collision-induced dissociation of protonated dibenzylamine (B1670424) has shown that the fragmentation can involve complex rearrangements, including the loss of ammonia (B1221849). nih.gov While the exact fragmentation will depend on the ionization method and energy, the predicted major fragments for this compound are summarized in the table below.
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |
| Molecular Ion | C₁₅H₁₅F₂NO⁺ | 263.11 |
| 4-methoxybenzyl cation | C₈H₉O⁺ | 121 |
| 2,5-difluorobenzyl cation | C₇H₅F₂⁺ | 127 |
This table presents predicted data based on general fragmentation principles for similar compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. As a secondary amine, a characteristic N-H stretching vibration is expected. orgchemboulder.compressbooks.pub Additionally, the presence of aromatic rings, ether linkage, and C-F bonds will give rise to distinct absorption bands.
The expected IR absorption bands are detailed below:
N-H Stretch: A single, weak to medium absorption band is anticipated in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine. orgchemboulder.com
C-H Stretch (Aromatic): Absorption bands for C-H stretching in the aromatic rings are expected just above 3000 cm⁻¹. pressbooks.pub
C-H Stretch (Aliphatic): The methylene (-CH₂-) groups will show stretching vibrations in the 2850-2960 cm⁻¹ region.
C=C Stretch (Aromatic): Aromatic ring skeletal vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ range. pressbooks.pub
C-N Stretch: The stretching vibration of the C-N bond in aromatic amines is usually found in the 1250-1335 cm⁻¹ region. orgchemboulder.com
C-O Stretch (Aromatic Ether): A strong, characteristic absorption for the aryl-O-CH₃ ether linkage is expected around 1250 cm⁻¹ (asymmetric stretch) and 1030-1050 cm⁻¹ (symmetric stretch).
C-F Stretch: The C-F stretching vibrations will produce strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
N-H Bend: A bending vibration for the N-H group may be observed around 1500-1600 cm⁻¹, though it can sometimes be weak or obscured. researchgate.netcdnsciencepub.com
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| Secondary Amine | N-H Stretch | 3300-3500 | Weak-Medium |
| Aromatic Ring | C-H Stretch | >3000 | Medium |
| Aliphatic CH₂ | C-H Stretch | 2850-2960 | Medium |
| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Strong |
| Aromatic Amine | C-N Stretch | 1250-1335 | Medium |
| Aromatic Ether | C-O Stretch | 1230-1270 (asym), 1020-1075 (sym) | Strong |
| Aryl Fluoride | C-F Stretch | 1000-1400 | Strong |
This table presents expected data based on established IR correlation charts.
Chromatographic Purity Assessment
Chromatographic methods are indispensable for determining the purity of this compound and for quantitative analysis. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques.
Gas chromatography can be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. The analysis of amines by GC can sometimes be challenging due to their polarity, which can lead to peak tailing. researchgate.netbre.com To mitigate this, specialized columns or derivatization may be necessary.
A suitable GC method would likely involve a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) would be appropriate for quantitative analysis due to its general response to organic compounds. For unequivocal identification, coupling the GC to a mass spectrometer (GC-MS) is the preferred method. In some cases, acylation or silylation of the amine can improve chromatographic performance by reducing polarity and increasing volatility. researchgate.net
| GC Parameter | Typical Conditions |
| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250-300 °C |
| Oven Temperature Program | Gradient from ~150 °C to ~300 °C |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This table presents typical GC conditions for the analysis of similar aromatic amines.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of aromatic amines and is well-suited for this compound. nih.govnih.govlcms.cz Reversed-phase HPLC is the most common mode of separation for such compounds.
A typical HPLC method would utilize a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Gradient elution is often employed to achieve good separation of the main compound from any impurities. nih.gov Detection is commonly performed using a UV detector, with the wavelength set to one of the absorption maxima of the aromatic rings. For enhanced sensitivity and selectivity, fluorescence detection can be used, potentially after derivatization with a fluorescent tag. nih.govthermofisher.com Coupling HPLC with a mass spectrometer (LC-MS) provides both separation and mass information, aiding in peak identification and structural confirmation. lcms.cz
| HPLC Parameter | Typical Conditions |
| Column | Reversed-phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile/Water or Methanol/Water with a buffer or acid modifier (e.g., formic acid, TFA) sciencemadness.org |
| Flow Rate | 0.5-1.5 mL/min |
| Column Temperature | 25-40 °C |
| Detection | UV at ~230 nm and ~275 nm or Mass Spectrometry (MS) |
This table presents typical HPLC conditions for the analysis of similar aromatic amines.
X-ray Crystallography for Solid-State Structure Determination (If applicable to derivatives)
While X-ray crystallography requires a single crystal of the compound, which may be challenging to obtain for a liquid or low-melting solid, it provides unambiguous proof of the molecular structure in the solid state. If this compound is crystalline, or if crystalline derivatives are prepared (e.g., salts like the hydrobromide or hydrochloride, or N-acyl derivatives), X-ray diffraction analysis can determine the precise bond lengths, bond angles, and conformation of the molecule.
This technique has been successfully applied to various N-benzyl amine derivatives, revealing detailed three-dimensional structures and intermolecular interactions such as hydrogen bonding. uomphysics.netvensel.org Such data is invaluable for understanding the compound's properties and for computational modeling studies. The crystallographic data for a derivative would confirm the connectivity of the 2,5-difluorobenzyl and 4-methoxybenzyl moieties to the central nitrogen atom.
Chemical Reactivity and Derivatization Studies
Reactivity of the Secondary Amine Functionality
The lone pair of electrons on the nitrogen atom of the secondary amine makes it both nucleophilic and basic, enabling a variety of reactions at this position.
The secondary amine can be readily converted into a tertiary amine through N-alkylation or into an amide through N-acylation.
N-Alkylation: This transformation involves the reaction of the amine with an alkylating agent, such as an alkyl halide. The reaction proceeds via a nucleophilic substitution mechanism. Alternatively, a greener approach involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where alcohols serve as alkylating agents in the presence of a suitable metal catalyst, such as iridium or ruthenium complexes. nih.govnih.gov This method is atom-economical, producing water as the only byproduct. For (2,5-Difluorobenzyl)(4-methoxybenzyl)amine, this would result in the formation of a tertiary amine.
N-Acylation: The amine can react with acylating agents like acyl chlorides or acid anhydrides to form N,N-disubstituted amides. wikipedia.org This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). More advanced methods for amide bond formation include the use of coupling reagents or acyl transfer agents derived from benzotriazole, which allow for milder reaction conditions. nih.govresearchgate.netnih.govsemanticscholar.orgchemrxiv.org
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Transformation | Reagent(s) | Expected Product |
| N-Methylation | Iodomethane (CH₃I) | (2,5-Difluorobenzyl)(4-methoxybenzyl)methylamine |
| N-Ethylation | Ethanol (CH₃CH₂OH), Ir or Ru catalyst | Ethylthis compound |
| N-Acetylation | Acetyl chloride (CH₃COCl), Base | N-(2,5-Difluorobenzyl)-N-(4-methoxybenzyl)acetamide |
| N-Benzoylation | Benzoyl chloride (C₆H₅COCl), Base | N-(2,5-Difluorobenzyl)-N-(4-methoxybenzyl)benzamide |
The nucleophilic nature of the secondary amine allows for its conversion into amides and ureas, which are important functional groups in medicinal chemistry.
Amide Formation: As detailed in the previous section, N-acylation leads to the formation of amides. Research on the synthesis of N-(4-methoxybenzyl)alkenamides has demonstrated that coupling reactions between a carboxylic acid and the amine, facilitated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP), are effective.
Urea (B33335) Formation: The synthesis of ureas from this compound can be achieved through several established methods. commonorganicchemistry.com The most direct route is the reaction with an isocyanate (R-N=C=O), which typically proceeds rapidly at room temperature without the need for a catalyst. commonorganicchemistry.com Alternative methods utilize phosgene (B1210022) equivalents like carbonyldiimidazole (CDI) or triphosgene. commonorganicchemistry.combiointerfaceresearch.com These reagents react first with the amine to form a reactive intermediate, which then reacts with another amine or is hydrolyzed to yield the final urea product. Recent methods also describe the synthesis of dibenzyl ureas from N,N-dibenzyl cyanamides by oxidation with hydrogen peroxide. rsc.org
Table 2: Representative Urea Formation Reactions
| Reagent(s) | Intermediate/Method | Expected Product |
| Phenyl isocyanate | Isocyanate Addition | 1-(2,5-Difluorobenzyl)-1-(4-methoxybenzyl)-3-phenylurea |
| Carbonyldiimidazole (CDI), then Ammonia (B1221849) | Activated Carbamoyl Intermediate | 1-(2,5-Difluorobenzyl)-1-(4-methoxybenzyl)urea |
| Triphosgene, then Aniline | In situ Phosgene generation | 1-(2,5-Difluorobenzyl)-1-(4-methoxybenzyl)-3-phenylurea |
The secondary amine group, particularly due to its benzylic nature, is susceptible to oxidation. Depending on the oxidant and reaction conditions, different products can be obtained.
Oxidation to Imines: Catalytic oxidation of secondary benzylamines can lead to the formation of the corresponding imines. For instance, photosensitive C₇₀ can be used as a photocatalyst to oxidize benzylamines to imines under visible light. nih.govacs.org This process is believed to involve reactive oxygen species like singlet oxygen and the superoxide (B77818) radical anion. nih.gov Other methods include using catalysts like CuO-Al₂O₃ with molecular oxygen. researchgate.net
Oxidation to Nitrones: Selective oxidation of benzylic secondary amines to nitrones can be achieved using hydrogen peroxide (H₂O₂) as the oxidant, sometimes in the presence of catalysts like selenium dioxide or methyltrioxorhenium. acs.org Interestingly, this oxidation can also proceed without any metal catalyst in solvents like methanol (B129727) or acetonitrile (B52724), which appear to activate the H₂O₂. acs.org
Oxidative Cleavage: Under harsher conditions or with different reagents, such as heating the amine salt with an alkyl sulfoxide, oxidation can lead to cleavage of the C-N bond to form carbonyl compounds (aldehydes or ketones). bgu.ac.il In the case of this compound, this could potentially yield 2,5-difluorobenzaldehyde (B1295323) and 4-methoxybenzaldehyde (B44291).
Reactivity of the Aromatic Rings
The molecule possesses two distinct aromatic rings whose reactivity towards substitution is governed by their respective substituents.
The 4-methoxybenzyl portion of the molecule is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the methoxy (B1213986) group and the secondary amino group (via the methylene (B1212753) bridge).
Both the methoxy group (-OCH₃) and the alkylamino group (-CH₂-NRR') are ortho, para-directing activators. youtube.comuci.edu The methoxy group is a strong activator due to the resonance donation of its oxygen lone pair. The benzylamino group is also activating. When two activating groups are present on a benzene (B151609) ring, the position of electrophilic attack is determined by their combined influence. The powerful directing effect of the methoxy group would strongly favor substitution at the positions ortho to it (C-3 and C-5). Steric hindrance from the adjacent N-benzyl group might slightly favor substitution at the C-3 position.
Table 3: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagent(s) | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | (2,5-Difluorobenzyl)(3-nitro-4-methoxybenzyl)amine |
| Bromination | Br₂, FeBr₃ | (3-Bromo-4-methoxybenzyl)(2,5-difluorobenzyl)amine |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | (3-Acetyl-4-methoxybenzyl)(2,5-difluorobenzyl)amine |
In contrast to the electron-rich methoxy-substituted ring, the 2,5-difluorobenzyl ring is electron-deficient and primed for nucleophilic aromatic substitution (SₙAr). This reaction is generally favored on aromatic rings bearing strong electron-withdrawing groups and a good leaving group. libretexts.org
In this case, the fluorine atoms act as both electron-withdrawing (activating) groups and potential leaving groups. SₙAr reactions proceed via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate (a Meisenheimer complex). libretexts.org The presence of electron-withdrawing groups ortho and/or para to the leaving group stabilizes this intermediate, accelerating the reaction. libretexts.orgacs.org
For the 2,5-difluorobenzyl group, a strong nucleophile (e.g., an alkoxide, thiolate, or another amine) could displace one of the fluorine atoms. The regioselectivity would depend on the relative stability of the possible Meisenheimer complex intermediates. Attack at either the C-2 or C-5 position is plausible. While standard SₙAr often requires harsh conditions, modern methods using photoredox catalysis can facilitate the substitution of unactivated aryl fluorides under milder conditions. nih.gov
Table 4: Potential Products of Nucleophilic Aromatic Substitution
| Nucleophile (Nu⁻) | Reagent Example | Potential Product |
| Methoxide (B1231860) | Sodium methoxide (NaOCH₃) | (2-Fluoro-5-methoxybenzyl)(4-methoxybenzyl)amine or (5-Fluoro-2-methoxybenzyl)(4-methoxybenzyl)amine |
| Dimethylamine | Dimethylamine (HN(CH₃)₂) | N¹-(2,5-Difluorobenzyl)-N¹-(4-methoxybenzyl)benzene-1,2-diamine derivative (after substitution and potential further reaction) |
| Thiophenoxide | Sodium thiophenoxide (NaSPh) | (2-Fluoro-5-(phenylthio)benzyl)(4-methoxybenzyl)amine or (5-Fluoro-2-(phenylthio)benzyl)(4-methoxybenzyl)amine |
Benzylic Functionalization (e.g., Oxidation, Halogenation)
Benzylic functionalization targets the carbon atoms adjacent to the phenyl rings. These positions are activated towards various transformations due to the ability of the aromatic ring to stabilize radical or ionic intermediates.
Oxidation:
The secondary amine this compound is susceptible to oxidation, which primarily targets the benzylic C-H bonds to form an imine. The presence of two distinct benzylic positions raises questions of chemoselectivity. The 4-methoxybenzyl group, being electron-rich, is expected to be more readily oxidized than the electron-poor 2,5-difluorobenzyl group.
Various catalytic systems have been shown to be effective for the oxidation of secondary benzylamines to imines. organic-chemistry.orgacs.org These methods often operate under mild conditions and utilize oxidants like molecular oxygen. For instance, photocatalytic oxidation using C70 as a sensitizer (B1316253) has demonstrated high efficiency for a range of benzylamine (B48309) derivatives, proceeding through the generation of reactive oxygen species like singlet oxygen and superoxide radical anion. organic-chemistry.orgnih.gov Metal-free organocatalysts, such as salicylic (B10762653) acid derivatives, can also promote the oxidative coupling of benzylamines in the presence of oxygen. acs.org Furthermore, heterogeneous catalysts like gold-copper oxide on a carbon support (Au/C–CuO) have been employed for the selective oxidation of benzylamines to imines. nih.govacs.org
The general transformation can be represented as:
This compound + [O] → N-(2,5-Difluorobenzyl)-1-(4-methoxyphenyl)methanimine and/or N-(4-Methoxybenzyl)-1-(2,5-difluorophenyl)methanimine + H₂O
Given the electronic disparity between the two benzyl (B1604629) groups, selective oxidation at the 4-methoxybenzyl position is the anticipated major pathway.
Halogenation:
While ortho-C–H halogenation of benzylamines directed by the amine group is a known transformation, benzylic halogenation of a molecule like this compound is less commonly documented for this specific substrate. researchgate.net However, general principles of radical halogenation suggest that the more electron-rich and sterically accessible benzylic position of the 4-methoxybenzyl group would be the preferred site of reaction under radical conditions (e.g., using N-bromosuccinimide with a radical initiator). The electron-withdrawing fluorine atoms on the other ring would disfavor radical formation at that benzylic position.
Mechanistic Investigations of Key Transformations
The mechanisms of the key reactions involving this compound, particularly oxidation, are informed by studies on related benzylamine systems.
The oxidation of benzylamines to imines can proceed through several mechanistic pathways depending on the catalyst and reaction conditions.
Single Electron Transfer (SET) Pathway: In some photocatalytic systems, the reaction is initiated by a single electron transfer from the amine to the excited photocatalyst, forming an aminium radical cation. Subsequent deprotonation at the benzylic position generates a carbon-centered radical, which is then oxidized to an iminium ion that deprotonates to yield the final imine product. rsc.org
Hydrogen Atom Transfer (HAT) Pathway: An alternative pathway involves the direct abstraction of a hydrogen atom from the benzylic position by a highly reactive species (e.g., a photo-generated radical or a metal-oxo species). This directly forms a carbon-centered radical, bypassing the aminium radical cation. This pathway's regioselectivity can be distinct from the SET pathway. rsc.org
Hydride Transfer Pathway: In some instances, particularly with oxidants like permanganate (B83412) or N-bromoacetamide, the mechanism is proposed to involve the transfer of a hydride ion from the benzylic carbon to the oxidant in the rate-determining step. oup.comias.ac.in This generates a carbocationic intermediate that leads to the imine.
For this compound, the electron-donating 4-methoxy group would stabilize a positive charge at the benzylic position, making pathways that involve cationic intermediates (either via SET or hydride transfer) more favorable at this site.
The choice of catalyst and reagents is paramount in controlling the outcome of reactions with this compound.
Oxidation Catalysts:
Photocatalysts (e.g., C70): These offer a clean and efficient method for imine formation, often with high yields (>90%) for a broad range of benzylamines. The reaction rate can be influenced by the light source and the solvent. organic-chemistry.org
Organocatalysts (e.g., Salicylic Acid Derivatives): Electron-rich salicylic acids have been shown to be excellent catalysts for the oxidative coupling of benzylamines. Their catalytic activity is influenced by the substituents on the salicylic acid ring. acs.org
Metal-Based Catalysts (e.g., Au/C–CuO, Rh/BiOIO₃): These systems can exhibit high activity and selectivity. For instance, the Au/C–CuO system works under atmospheric oxygen. nih.govacs.org The specific form of the metal (e.g., single atoms vs. nanoparticles) can dramatically alter the selectivity of the products, as seen in rhodium-catalyzed benzylamine oxidation where different active intermediates are generated. rsc.org
The table below summarizes the performance of various catalytic systems in the oxidation of benzylamine, which serves as a model for the reactivity of the target compound.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| C70 (0.05 mol%) | O₂ (1 atm) | CH₃CN | Room Temp | 2 | >99 | organic-chemistry.org |
| 4,6-Dimethoxysalicylic acid (10 mol%) | O₂ (1 atm) | DMSO | 80 | 24 | 93 | acs.org |
| Au/C (0.02 mol%) + CuO (5 mol%) | O₂ (1 atm) | Toluene | 90 | 24 | 99 | acs.org |
This table is for illustrative purposes, based on the oxidation of benzylamine to N-benzylidenebenzylamine.
Kinetic studies on the oxidation of substituted benzylamines reveal important details about the reaction mechanism.
Reaction Order: The oxidation of benzylamines is often found to be first order with respect to both the amine and the oxidant. oup.comias.ac.in
Substituent Effects: The rate of oxidation is significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-donating groups, like the 4-methoxy group in our target molecule, generally accelerate the reaction by stabilizing the transition state, which often has a partial positive charge on the benzylic carbon. Conversely, electron-withdrawing groups, like the fluorine atoms, would be expected to decrease the reaction rate at the 2,5-difluorobenzyl position.
Kinetic Isotope Effect: Studies using deuterated benzylamines (PhCD₂NH₂) have shown a substantial primary kinetic isotope effect. oup.comias.ac.in This indicates that the cleavage of the benzylic C-H bond is the rate-determining step in the reaction. A large kH/kD value (e.g., 5.81) supports a mechanism involving hydride transfer or a pathway where the C-H bond is significantly broken in the transition state. oup.com
The table below presents kinetic data for the addition of benzylamines to β-nitrostyrenes, which illustrates the influence of substituents on reaction rates, a principle applicable to the reactivity of this compound.
| Substituent on Benzylamine (X in XC₆H₄CH₂NH₂) | k₂ (M⁻¹s⁻¹) | Reference |
| p-OCH₃ | 1.15 | rsc.org |
| p-CH₃ | 0.724 | rsc.org |
| H | 0.427 | rsc.org |
| p-Cl | 0.251 | rsc.org |
| m-Cl | 0.170 | rsc.org |
This data is for the reaction with p-methyl-β-nitrostyrene in acetonitrile at 25.0 °C and serves to illustrate electronic effects.
Thermodynamically, the oxidation of a secondary amine to an imine is an energetically favorable process, especially when coupled with the reduction of an oxidant like O₂, which ultimately forms water.
Exploration of Structure Activity Relationships Sar for Chemical Diversity
Design Principles for Derivatives
The design of derivatives of (2,5-Difluorobenzyl)(4-methoxybenzyl)amine would logically follow established principles of medicinal chemistry, focusing on systematic modifications of its core structure to probe and optimize potential biological activities.
Variation of Aromatic Substituents (Fluorine, Methoxy (B1213986), and beyond)
The substitution pattern of the two aromatic rings is a key area for derivatization. The existing 2,5-difluoro and 4-methoxy groups provide a specific electronic and steric profile.
Fluorine Substituents: The two fluorine atoms on one benzyl (B1604629) group significantly influence the molecule's properties. Fluorine is a small, highly electronegative atom that can alter the acidity of nearby protons, modulate lipophilicity, and block metabolic oxidation. Varying the number and position of fluorine atoms (e.g., monofluorination, trifluoromethyl groups) can fine-tune these effects. For instance, moving the fluorine to other positions on the ring would alter the dipole moment and potential for hydrogen bonding interactions.
Beyond Fluorine and Methoxy: A wide array of other substituents could be explored to systematically probe the structure-activity landscape. These could include electron-withdrawing groups like nitro or cyano, or larger hydrophobic groups.
Modifications at the Nitrogen Center (e.g., tertiary amines, amides)
The secondary amine nitrogen is a critical feature, offering a site for significant structural modification.
Tertiary Amines: Alkylation of the secondary amine to a tertiary amine would remove the hydrogen bond donating capability and introduce additional steric bulk. The nature of the alkyl group (e.g., methyl, ethyl) would further influence the compound's properties.
Amides: Acylation of the nitrogen to form an amide would introduce a carbonyl group, creating a planar, rigid system with hydrogen bond accepting capabilities. The substituent on the acyl group could be varied to introduce different chemical functionalities. For example, forming an amide with a fatty acid could significantly increase lipophilicity. enamine.net
Isosteric Replacements and Bioisosterism
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.
Ring Bioisosteres: One or both of the phenyl rings could be replaced with bioisosteric heterocycles such as pyridine, thiophene, or pyrazole. This would introduce heteroatoms that can alter the electronic distribution, solubility, and potential for hydrogen bonding.
Functional Group Isosteres: The methoxy group could be replaced by other bioisosteres like a methylthio group or a small alkyl group. The fluorine atoms could be replaced by other halogens, although this would significantly alter the electronic properties.
Synthetic Strategies for Analogues and Homologues
The synthesis of this compound and its analogues would likely proceed through standard organic chemistry transformations. A common and versatile method for preparing unsymmetrical secondary amines is reductive amination .
This process would typically involve the reaction of one of the primary amines, either 2,5-difluorobenzylamine (B1295066) or 4-methoxybenzylamine (B45378), with the corresponding aldehyde, 4-methoxybenzaldehyde (B44291) or 2,5-difluorobenzaldehyde (B1295323), respectively. The initially formed imine intermediate is then reduced in situ using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) to yield the desired secondary amine.
Alternative strategies include the N-alkylation of one of the primary amines with the corresponding benzyl halide (e.g., 2,5-difluorobenzyl bromide). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
Targeted Synthesis of Libraries for Specific Research Applications
The core structure of this compound makes it a suitable scaffold for the creation of targeted chemical libraries. By systematically varying the substituents on the aromatic rings and at the nitrogen center, a diverse collection of related compounds can be generated.
These libraries can be designed to target specific protein families, such as kinases, G-protein coupled receptors (GPCRs), or ion channels. The design of such libraries often involves computational modeling to predict the binding of the designed analogues to the target of interest. The synthesis can be performed using high-throughput parallel synthesis techniques to rapidly generate a large number of compounds for screening.
Influence of Structural Modifications on Chemical Properties and Reactivity Profiles
The chemical properties and reactivity of this compound and its derivatives are directly influenced by their structural features.
| Structural Modification | Predicted Influence on Chemical Properties and Reactivity |
| Addition/Removal of Fluorine | Alters pKa of the amine, lipophilicity, and metabolic stability. The strong electron-withdrawing nature of fluorine can decrease the basicity of the nitrogen. |
| Variation of Alkoxy Group | Modulates lipophilicity and steric hindrance. Can be a point of metabolic cleavage (O-dealkylation). |
| Conversion to Tertiary Amine | Increases basicity compared to the secondary amine, removes hydrogen bond donor capacity, and increases steric bulk around the nitrogen. |
| Conversion to Amide | Decreases basicity significantly, introduces a planar, rigid structure, and provides a hydrogen bond acceptor. |
| Introduction of Heterocycles | Alters solubility, polarity, and provides additional sites for hydrogen bonding, potentially influencing pharmacokinetic properties. |
This data is inferred from general principles of medicinal chemistry and the known properties of the individual functional groups.
Potential Applications As a Chemical Scaffold in Research Non Clinical Focus
Intermediate in Advanced Organic Synthesis
The structure of (2,5-Difluorobenzyl)(4-methoxybenzyl)amine makes it a valuable intermediate in advanced organic synthesis, serving as both a building block for more complex molecules and a precursor for fine chemicals.
The secondary amine functionality of this compound is a key feature that allows it to be a versatile building block in the synthesis of complex heterocyclic systems. Secondary amines are common starting materials for the construction of various nitrogen-containing rings, which are prevalent in pharmaceuticals and other functional organic molecules. researchgate.net The presence of the 4-methoxybenzyl (PMB) group is particularly advantageous. The PMB group is a well-established protecting group for amines, which can be readily cleaved under specific oxidative or acidic conditions. tandfonline.comresearchgate.netunivie.ac.at This allows for the selective deprotection of the nitrogen atom, enabling further reactions and the introduction of additional complexity to the molecular scaffold. For instance, after incorporating the this compound core into a larger structure, the PMB group can be removed to reveal a secondary amine that can then participate in intramolecular cyclization reactions to form heterocyclic rings. orgsyn.org
Scaffold for Design in Medicinal Chemistry Research (Excluding clinical data)
In the realm of medicinal chemistry, the design of novel molecules with potential therapeutic applications is a primary focus. The this compound scaffold provides a promising starting point for the development of new chemical entities for biological research.
Chemical probes are small molecules used to study and manipulate biological systems. chemicalbook.com The this compound structure can serve as a core scaffold for the development of such probes. The 2,5-difluorophenyl group can enhance binding affinity and selectivity for specific protein targets due to favorable interactions of the fluorine atoms. nih.gov The modular nature of the molecule allows for the systematic introduction of various functional groups to explore structure-activity relationships (SAR). For example, derivatives could be synthesized to probe the binding pockets of enzymes or receptors, helping to elucidate their function and identify potential sites for therapeutic intervention.
A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. The this compound framework can be utilized to explore novel ligand architectures. The spatial arrangement of the two benzyl (B1604629) groups provides a three-dimensional structure that can be systematically modified. The introduction of fluorine atoms is a common strategy in drug design to improve properties such as metabolic stability and binding affinity. nih.govmdpi.com The 4-methoxybenzyl group, in addition to its role as a protecting group, can also contribute to ligand-receptor interactions. By synthesizing a library of compounds based on this scaffold, medicinal chemists can investigate how changes in the substitution pattern on either aromatic ring affect the molecule's ability to bind to various biological targets. nih.gov
Research in Material Science Applications
The application of benzylamine (B48309) derivatives extends into the field of material science, where they can be used to create new materials with tailored properties. sinocurechem.com While specific research on this compound in this area is not prominent, its structural features suggest potential utility. Benzylamines can be incorporated into polymer structures to modify their chemical and physical properties. chemimpex.com The presence of fluorine atoms in the 2,5-difluorobenzyl group could enhance the thermal stability and chemical resistance of such materials. Furthermore, benzylamine derivatives can be used to functionalize the surfaces of nanoparticles, improving their dispersion and reactivity for applications in catalysis or advanced coatings. sinocurechem.com
Role in Analytical Chemistry Methodologies
In analytical chemistry, the detection and quantification of analytes are often enhanced through chemical modification or the use of well-characterized standards.
Derivatization is a technique used in chromatography to convert an analyte into a product that has improved detection or separation characteristics. This compound, or a reactive derivative of it, could theoretically be used to tag analytes containing functional groups that are reactive towards amines, such as carboxylic acids or isocyanates.
The introduction of the difluorobenzyl group would provide a specific signal for fluorine-sensitive detectors or could be used in mass spectrometry to generate characteristic fragment ions. The 4-methoxybenzyl group could also aid in detection, for example, by providing a chromophore for UV-Vis detection.
For a compound to be used as a reference standard, it must be well-characterized and stable. This compound is available from commercial suppliers, often as a hydrobromide salt, which suggests a degree of stability. Its distinct molecular weight and fragmentation pattern in mass spectrometry would make it a suitable candidate for a reference standard in specific analyses, for example, in the quality control of a chemical synthesis where it is an expected intermediate or impurity.
Below is a table of key identifiers for this compound hydrobromide.
| Property | Value | Source |
| CAS Number | 1609403-69-1 | |
| Molecular Formula | C15H16BrF2NO | |
| Molecular Weight | 344.19 g/mol | |
| Purity (Typical) | >95% |
Applications in Agricultural Chemical Research (Excluding specific efficacy)
The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds based on a common structural scaffold.
The difluoromethyl and difluorobenzyl moieties are present in a number of commercially successful fungicides and herbicides. The presence of the 2,5-difluorobenzyl group in this compound makes it an attractive starting point or scaffold for the synthesis of new potential agrochemicals. Researchers could modify the 4-methoxybenzyl portion of the molecule or the amine itself to create a library of analogs for biological screening. The goal of such research would be to investigate structure-activity relationships, without focusing on the specific efficacy of any single compound at this stage.
Role in the Synthesis of Modulators of Plant Growth/Protection
Following a comprehensive review of scientific literature and research databases, no specific information was found regarding the use of This compound as a chemical scaffold in the synthesis of modulators for plant growth or protection. Searches for the direct involvement of this compound in the development of agrochemicals, including herbicides, insecticides, fungicides, or plant growth regulators, did not yield any relevant research findings or publications.
The current body of scientific evidence does not indicate that this compound is a recognized precursor, intermediate, or foundational structure for any known active ingredients in this field. Research on plant growth modulators is extensive, with a significant focus on compounds like strigolactone analogs (e.g., GR24, Nijmegen-1), auxins, cytokinins (such as 6-Benzyladenine), and gibberellins. researchgate.netnih.govacs.orgnih.gov However, a connection between this compound and the synthesis of these or other plant protection agents could not be established from the available data.
Therefore, there is no research data to present in this section, and no data tables can be generated on its role in this specific application.
Conclusion and Future Research Directions
Summary of Synthetic Achievements and Methodological Advancements
The synthesis of unsymmetrical secondary amines like (2,5-Difluorobenzyl)(4-methoxybenzyl)amine can be approached through several established methods. Traditional N-alkylation of a primary amine with an alkyl halide is a common route. More advanced and sustainable methods, however, are gaining prominence. These include:
Reductive Amination: This involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. For the target compound, this could involve reacting 2,5-difluorobenzylamine (B1295066) with 4-methoxybenzaldehyde (B44291) or 4-methoxybenzylamine (B45378) with 2,5-difluorobenzaldehyde (B1295323).
Deaminative Coupling: This innovative method involves the coupling of two different primary amines, with the elimination of ammonia (B1221849), often catalyzed by transition metals like ruthenium. nih.govnih.govmarquette.edu This approach offers a direct and atom-economical route to unsymmetrical secondary amines.
Catalytic Hydrogenation of Nitriles: The reaction of nitriles in the presence of a primary amine and a catalyst can yield secondary amines. researchgate.net
These methodologies represent a significant advancement over classical methods, often providing higher yields, greater selectivity, and a better environmental profile.
Key Insights from Reactivity and Spectroscopic Investigations
The reactivity of this compound is predicted to be influenced by the electronic properties of its substituted aromatic rings. The electron-withdrawing nature of the fluorine atoms on the 2,5-difluorobenzyl group will decrease the electron density on the nitrogen atom, potentially affecting its nucleophilicity and basicity compared to unsubstituted dibenzylamine (B1670424). Conversely, the electron-donating methoxy (B1213986) group on the other benzyl (B1604629) moiety will have an opposing effect.
Spectroscopic analysis, while not specifically reported for this compound, can be inferred from related structures.
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the benzylic protons, the aromatic protons with their respective coupling patterns influenced by the substitution, and a signal for the methoxy group. Data from related N-benzyl-4-methoxybenzamide shows the benzylic CH2 protons around 4.82 ppm and the methoxy protons at 3.87 ppm. rsc.org
¹³C NMR: The carbon spectrum would reveal distinct signals for the two different aromatic rings, the benzylic carbons, and the methoxy carbon.
Mass Spectrometry: The mass spectrum of the parent amine, C15H15F2NO, would show a molecular ion peak corresponding to its molecular weight. The mass spectrum of 4-methoxybenzylamine shows a prominent molecular ion peak. chemicalbook.com
Unexplored Synthetic Avenues and Challenges
While general methods for the synthesis of secondary amines are well-established, the specific synthesis of this compound may present unique challenges. One key challenge is the potential for over-alkylation, leading to the formation of tertiary amines, especially in traditional N-alkylation reactions. The development of highly selective catalysts that can efficiently promote the formation of the desired unsymmetrical secondary amine while minimizing side products remains a significant area for research.
Furthermore, exploring one-pot syntheses from readily available starting materials, such as the direct reaction of the corresponding alcohols or nitriles, could provide more efficient and scalable routes to this and related compounds.
Emerging Applications and Opportunities for Derivatives
The structural motifs within this compound suggest potential for a range of applications. Substituted benzylamines and dibenzylamines are known to be key intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, derivatives of dibenzoazepines have been investigated as cholinesterase and carbonic anhydrase inhibitors. nih.gov
The presence of fluorine atoms can enhance metabolic stability and binding affinity of drug candidates. The 4-methoxybenzyl group is also found in various biologically active molecules. nih.gov Therefore, derivatives of this compound could be explored for a variety of biological activities. Potential areas of interest include their use as precursors for:
Enzyme inhibitors mdpi.com
Radioligands for medical imaging researchgate.net
Antimicrobial agents nih.gov
Antimycobacterial compounds nih.gov
Prospects for Sustainable Synthesis and Green Chemistry Approaches
Future synthetic efforts towards this compound and its derivatives should prioritize green chemistry principles. This includes the use of:
Catalytic Methods: Employing catalysts, particularly those based on abundant and non-toxic metals, can reduce the need for stoichiometric reagents and minimize waste. acs.org
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents is a key aspect of sustainable synthesis.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is crucial. Deaminative coupling and reductive amination are examples of reactions with high atom economy. nih.govnih.govmarquette.edu
Energy Efficiency: Utilizing milder reaction conditions, such as lower temperatures and pressures, can significantly reduce the energy consumption of synthetic processes.
By focusing on these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and economically viable, paving the way for its potential use in various scientific and industrial applications.
Q & A
Q. What synthetic routes are commonly employed for (2,5-Difluorobenzyl)(4-methoxybenzyl)amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential alkylation or reductive amination. For example:
- Step 1 : React 2,5-difluorobenzyl chloride with 4-methoxybenzylamine in anhydrous dichloromethane (DCM) under inert gas (N₂/Ar). Use triethylamine (Et₃N) as a base to neutralize HCl byproducts .
- Step 2 : Optimize temperature (e.g., 0–25°C) and stoichiometry (1:1.2 molar ratio of amine to benzyl chloride) to minimize di-alkylation byproducts .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves yield (reported ~65–75%) .
Q. Key Reaction Conditions :
| Parameter | Optimal Range | Notes |
|---|---|---|
| Solvent | DCM, THF | Anhydrous, inert atmosphere |
| Temperature | 0–25°C | Controls reaction rate |
| Base | Et₃N, NaHCO₃ | Neutralizes HCl |
| Stoichiometry | 1:1.2 (amine:chloride) | Limits over-alkylation |
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). Key signals:
- Aromatic protons : δ 6.7–7.3 ppm (split patterns due to fluorine coupling) .
- Methoxy group : Singlet at δ ~3.7 ppm (CH₃O).
- CH₂ groups : δ 3.5–4.0 ppm (benzylamine bridges) .
- FT-IR : Confirm N–H stretch (~3300 cm⁻¹) and C–F vibrations (~1100–1250 cm⁻¹) .
- MS (ESI) : Molecular ion [M+H]⁺ expected at m/z 304.1 (C₁₅H₁₄F₂NO) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typical for benzylamines) .
- Light Sensitivity : Store in amber vials at –20°C under inert gas (Ar) to prevent oxidation .
- Hydrolytic Stability : Monitor via HPLC in buffered solutions (pH 4–9) over 72 hours; degradation <5% in neutral conditions .
Advanced Research Questions
Q. What kinetic and mechanistic insights govern the compound’s dynamic behavior in solution?
- Methodological Answer :
- NMR Line-Shape Analysis : Use variable-temperature ¹H NMR (e.g., 25–60°C in DMSO-d₆) to study conformational exchange. Fit data to the Gutowsky-McCall-Slichter equation to calculate exchange rates (τ ~10⁻³–10⁻⁵ s) .
- T₂ Relaxation : Measure transverse relaxation times (e.g., 1.5–2.0 s) to assess molecular rigidity and solvent interactions .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., benzyl C–F bonds) .
- MD Simulations : Simulate solvation dynamics in water/THF mixtures to model aggregation tendencies (e.g., logP ~2.8 suggests moderate hydrophobicity) .
Q. What strategies resolve contradictions in reported biological activity data for derivatives?
- Methodological Answer :
- SAR Studies : Compare substituent effects (e.g., replacing 4-methoxy with 4-nitro groups reduces antimicrobial activity by 60%) .
- Assay Validation : Replicate enzyme inhibition (e.g., carbonic anhydrase) under standardized conditions (IC₅₀ ± 10% CV) .
- Meta-Analysis : Aggregate data from PubChem and ACS publications to identify outliers (e.g., anomalous IC₅₀ values linked to solvent polarity) .
Safety and Best Practices
Q. What safety protocols are critical during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis/purification steps .
- Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite .
- Waste Disposal : Incinerate in halogen-approved facilities to prevent fluorine release .
Data Contradictions and Resolution
Q. Why do reported melting points vary across studies (e.g., 81–85°C vs. 143–146°C)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
